5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide
Beschreibung
5-Methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative featuring a pyrazine-substituted pyrazole core. Its structure combines a phenyl group at the 1-position of the pyrazole ring, a methyl group at the 5-position, and a carboxamide linker bridging to a second pyrazole moiety substituted with pyrazine.
Eigenschaften
IUPAC Name |
5-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O/c1-14-17(12-24-27(14)15-6-4-3-5-7-15)20(28)23-11-16-10-18(25-26(16)2)19-13-21-8-9-22-19/h3-10,12-13H,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQNYBFKOZIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=CC(=NN3C)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities.
Biologische Aktivität
The compound 5-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide (CAS Number: 2034602-41-8) is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanism of action, and related pharmacological effects based on recent research findings.
The compound's molecular formula is with a molecular weight of 373.4 g/mol. Its structural complexity contributes to its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034602-41-8 |
| Molecular Formula | C20H19N7O |
| Molecular Weight | 373.4 g/mol |
Anticancer Potential
Recent studies have demonstrated that the compound exhibits significant anticancer activity across various cancer cell lines. For instance, it has been evaluated against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The following table summarizes the findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.39 ± 0.06 | Inhibition of Aurora-A kinase |
| A549 | 26 | Induction of apoptosis |
| HCT116 | 0.46 ± 0.04 | Cell cycle arrest at SubG1/G1 phase |
The compound's ability to inhibit Aurora-A kinase is particularly noteworthy, as this kinase plays a crucial role in cell cycle regulation and is often overexpressed in various cancers.
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis in cancer cells, which is critical for reducing tumor growth.
- Kinase Inhibition : Specifically, Aurora-A kinase inhibition leads to disrupted mitotic processes in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :
- Huang et al. (2022) explored various pyrazole derivatives for their anticancer potential and reported significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values ranging from 3.79 to 42.30 µM .
- Fan et al. assessed the cytotoxicity of pyrazole derivatives against A549 cell lines, noting that some compounds displayed promising growth inhibition .
- Mohareb and Kumar et al. prepared novel pyrazole derivatives and screened them against MCF7 and NCI-H460 cell lines, achieving IC50 values as low as 0.01 µM, indicating potent anticancer efficacy .
Analyse Chemischer Reaktionen
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) in Compound X is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.
-
Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .
Nucleophilic Acyl Substitution at the Amide
The carboxamide can undergo substitution with nucleophiles (e.g., alcohols, amines) under catalytic or high-temperature conditions.
Key Considerations :
-
Amides are less reactive than esters or acids, requiring strong catalysts (e.g., DCC) for substitution .
-
Pyrazine’s electron-withdrawing nature may enhance the electrophilicity of the carbonyl group.
Electrophilic Substitution at the Pyrazine Ring
The pyrazine moiety (a diazine) can undergo electrophilic aromatic substitution (EAS), though its electron-deficient nature limits reactivity.
Regioselectivity :
-
Electron-withdrawing pyrazole substituents direct electrophiles to meta positions relative to the pyrazine nitrogens .
Functionalization of Pyrazole Rings
The pyrazole rings may participate in alkylation, oxidation, or cycloaddition reactions.
Limitations :
-
Pre-existing substituents (e.g., phenyl, methyl) may sterically hinder reactivity at the pyrazole rings.
Reduction Reactions
Selective reduction of the carboxamide or pyrazine moieties is feasible under controlled conditions.
Note :
-
LiAlH₄ reduces the amide to a primary alcohol and amine, while catalytic hydrogenation selectively saturates the pyrazine ring .
Complexation with Metal Ions
The pyrazole and pyrazine nitrogens may act as ligands for transition metals, forming coordination complexes.
| Metal Ion | Conditions | Complex Type | References |
|---|---|---|---|
| Cu(II) | Methanol, room temperature | Octahedral or square-planar complexes | |
| Fe(III) | Ethanol, reflux | Ferric complexes with potential catalytic activity |
Applications :
Vergleich Mit ähnlichen Verbindungen
Physicochemical Properties
Observations :
- The target compound’s higher molar mass (424.45 g/mol) reflects its pyrazine and dual-pyrazole architecture, which may influence pharmacokinetic properties like membrane permeability.
- Melting points for chloro/cyano analogs (e.g., 133–183°C) correlate with crystallinity induced by halogen and polar groups, whereas pyrazine’s planar structure might reduce melting points due to weaker intermolecular forces.
Spectroscopic and Analytical Data
- NMR Trends : Analogs like 3a and 3d show aromatic proton signals between δ 7.21–8.12 ppm in CDCl3, consistent with phenyl and pyrazole environments . The target compound’s pyrazine protons are expected downfield (δ > 8.5 ppm) due to electron-withdrawing effects.
- Mass Spectrometry : The target compound’s theoretical [M+H]+ ion (425.45) aligns with analogs (e.g., 3a at 403.1 ), but pyrazine’s nitrogen content may enhance fragmentation complexity.
Functional Group Impact on Bioactivity
- Carboxamide vs. Carbothioamide : Analogs in replace the carboxamide with carbothioamide (C=S), which reduces hydrogen-bonding capacity but increases lipophilicity . The target compound’s carboxamide linker likely improves aqueous solubility and target binding specificity.
- Pyrazine vs. Halogen/CN: Pyrazine’s nitrogen atoms may engage in additional hydrogen bonds or coordinate metal ions, contrasting with chloro/cyano groups’ steric and electronic effects .
Q & A
Basic Synthesis: What are the key steps and reaction conditions required to synthesize this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of heterocyclic intermediates. A general approach includes:
Core Pyrazole Formation : Condensation of substituted hydrazines with β-keto esters or diketones under reflux in ethanol .
Functionalization : Alkylation or sulfonylation of the pyrazole nitrogen using reagents like methyl iodide or chloromethyl pyrazine derivatives in DMF with K₂CO₃ as a base .
Carboxamide Coupling : Reaction of the activated carboxylic acid (e.g., using HATU or EDC) with the amine-containing intermediate in dichloromethane or DMF .
Key Conditions :
- Temperature control (0–25°C for sensitive steps).
- Inert atmosphere (N₂/Ar) to prevent oxidation.
- Monitoring via TLC and purification by column chromatography .
Advanced Synthesis: How can researchers optimize reaction yields for intermediates prone to hydrolysis or oxidation?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups for amine or hydroxyl protection during alkylation .
- Low-Temperature Quenching : Add reactions to ice-cold water to stabilize reactive intermediates.
- Catalytic Additives : Employ Pd(PPh₃)₄ or CuI for cross-coupling steps to enhance regioselectivity .
- Yield Tracking : Compare yields under varying solvent polarities (e.g., DMF vs. THF) and adjust equivalents of reagents (1.1–1.5x) .
Basic Characterization: What spectroscopic and chromatographic methods are essential for confirming the structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole C-H at δ 7.2–8.5 ppm; methyl groups at δ 2.0–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀N₆O: 385.1784) .
- HPLC : Purity assessment using C18 columns (≥95% purity, acetonitrile/water gradient) .
Advanced Characterization: How can X-ray crystallography resolve ambiguities in anisotropic displacement parameters?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets .
- Software Tools : Refine structures with SHELXL (for small molecules) or PHENIX (for macromolecular complexes), adjusting thermal parameters (Uᵢₙ) for anisotropic atoms .
- Validation : Check R-factors (R₁ < 0.05) and validate geometry using WinGX/ORTEP for displacement ellipsoid visualization .
Basic Biological Activity: Which biological targets or pathways should be prioritized for initial screening?
Methodological Answer:
- Kinase Inhibition : Prioritize VEGFR2, JAK2, or Factor Xa due to structural similarity to pyrazole-based inhibitors (e.g., razaxaban and acrizanib) .
- Assay Design : Use enzymatic assays (IC₅₀ determination) with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for Factor Xa) .
- Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116 or MCF-7) via MTT assays .
Advanced Biological Activity: How can researchers assess selectivity against off-target enzymes in kinase profiling?
Methodological Answer:
- Panel Screening : Use commercial kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM compound concentration .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities for VEGFR2 vs. homologous kinases .
- SAR Analysis : Modify the pyrazine or phenyl substituents to reduce off-target binding, guided by co-crystal structures of related inhibitors .
Basic Data Analysis: How should researchers interpret contradictory NMR or MS data during structural elucidation?
Methodological Answer:
- Peak Assignment : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
- Isotope Patterns : Analyze MS/MS fragmentation to distinguish regioisomers (e.g., pyrazole vs. pyrimidine cleavage patterns) .
- Collaborative Validation : Cross-verify data with 2D NMR (COSY, HSQC) or alternative ionization methods (ESI vs. MALDI) .
Advanced Data Analysis: What strategies reconcile conflicting bioassay results between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to address bioavailability gaps .
- Metabolite ID : Use LC-HRMS to identify active metabolites that may contribute to in vivo efficacy .
- Dose-Response Correlation : Conduct PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in rodent models .
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